molecular formula C13H20OS B7989349 2,6-Dimethyl-4-iso-pentoxythiophenol CAS No. 1443305-00-7

2,6-Dimethyl-4-iso-pentoxythiophenol

Cat. No.: B7989349
CAS No.: 1443305-00-7
M. Wt: 224.36 g/mol
InChI Key: QTYIQWAVBRZDFJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-iso-pentoxythiophenol is an organic compound with the molecular formula C13H20OS It contains a thiophenol group, which is a sulfur-containing aromatic ring, and is characterized by the presence of two methyl groups and an iso-pentoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-iso-pentoxythiophenol typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-iso-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenols depending on the reagents used.

Scientific Research Applications

2,6-Dimethyl-4-iso-pentoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-iso-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-pyrone: An organic compound with a similar structure but different functional groups.

    2,6-Dimethyl-4-aminophenol: A precursor in the synthesis of 2,6-Dimethyl-4-iso-pentoxythiophenol.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,6-dimethyl-4-(3-methylbutoxy)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-9(2)5-6-14-12-7-10(3)13(15)11(4)8-12/h7-9,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYIQWAVBRZDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S)C)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245797
Record name Benzenethiol, 2,6-dimethyl-4-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-00-7
Record name Benzenethiol, 2,6-dimethyl-4-(3-methylbutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2,6-dimethyl-4-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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